molecular formula C13H15ClN2O2 B2585898 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide CAS No. 540518-40-9

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide

Cat. No. B2585898
CAS RN: 540518-40-9
M. Wt: 266.73
InChI Key: XSHHGYIVPDNUMC-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide” is a chemical compound used for proteomics research applications . Its molecular formula is C12H13ClN2O2 and its molecular weight is 252.7 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H17ClN2O2/c15-8-13(18)16-9-11-4-1-2-5-12(11)10-17-7-3-6-14(17)19/h1-2,4-5H,3,6-10H2,(H,16,18) .

Scientific Research Applications

Synthesis and Modification for Derivative Compounds

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide serves as a precursor in synthetic chemistry, facilitating the production of various derivatives. For instance, the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride has been employed to synthesize 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. These intermediates can be further altered to produce a range of derivatives by introducing and modifying substituents, particularly in the 3-position. Additionally, the chlorine atom at the 2-position can be removed through hydrogenation, indicating the compound's versatility in creating diverse chemical structures (Kavina, Sizov, & Yakovlev, 2018).

Photochemical and Thermochemical Applications

In a separate study, derivatives of this compound were synthesized and examined for their photochemical and thermochemical properties. The compounds displayed promising light-harvesting efficiency (LHE) and favorable free energy for electron injection, suggesting their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). Furthermore, the compounds exhibited significant non-linear optical (NLO) activity, indicating their applicability in the field of photonics and optoelectronics (Mary et al., 2020).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine derivatives, which this compound is a part of, are biologically active and exhibit psychotropic and cerebroprotective effects . These compounds are widely used for the treatment of central nervous system and cerebrovascular disorders .

Cellular Effects

Related compounds, such as piracetam, influence neuronal and vascular functions and influence cognitive function without acting as a sedative or stimulant .

Molecular Mechanism

It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Dosage Effects in Animal Models

The dosage effects of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide in animal models are not well-documented. Related compounds, such as piracetam, have been studied. For example, piracetam has an extremely low acute toxicity, with an LD50 of 5.6 g/kg for rats and 20 g/kg for mice .

Metabolic Pathways

It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Transport and Distribution

It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Subcellular Localization

It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

properties

IUPAC Name

2-chloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-8-12(17)15-9-10-3-5-11(6-4-10)16-7-1-2-13(16)18/h3-6H,1-2,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHHGYIVPDNUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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